1H-Indole, 1-(3-bromopropyl)-2,3-dihydro-

Descripción general

Descripción

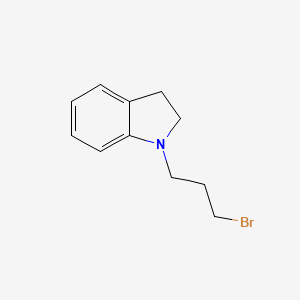

“1H-Indole, 1-(3-bromopropyl)-2,3-dihydro-” is a chemical compound with the molecular formula C11H12BrN . It is used in various chemical reactions and can be obtained from several suppliers .

Molecular Structure Analysis

The molecular structure of “1H-Indole, 1-(3-bromopropyl)-2,3-dihydro-” consists of an indole group attached to a 3-bromopropyl group . The exact structure can be found in various chemical databases .Aplicaciones Científicas De Investigación

Structural Analysis

The compound 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- has been studied for its structural properties. The bromo compound's nitro groups are slightly rotated out of the indole backbone plane, indicating a particular spatial configuration that could be relevant for its reactivity and interaction with other molecules (Garcia, Billodeaux & Fronczek, 1999).

Synthesis of Derivatives

Synthesis processes for 3-hydroxyl-bromo indole derivatives have been developed, indicating the compound's potential for chemical modification and use in various applications, especially in the industrial and medicinal fields. These derivatives have shown significance in areas such as antitumor activities and as antipyretic analgesics (Wei, 2011).

Antidepressant Potential

A series of derivatives of this compound have been synthesized and screened for their potential antidepressant activity. Notably, a specific derivative was found potent in preventing reserpine ptosis in mice, suggesting a significant potential in psychiatric medication development (Demerson, Santroch & Humber, 1975).

Anticancer Properties

The compound has also been a subject of research for its anticancer properties. One of the derivatives of 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro-, has been identified to possess potent anticancer activities and promising inhibitory effects on specific isozymes, suggesting its potential as a therapeutic agent in cancer treatment (Yılmaz et al., 2020).

Antibacterial and Antifungal Activities

Derivatives of the compound have demonstrated significant antibacterial and antifungal activities, indicating its potential in developing new antimicrobial agents. These activities were observed against resistant strains of bacteria, including Staphylococcus aureus, and various fungi, showing the compound's broad spectrum of antimicrobial properties (Mahboobi, Eichhorn & Winkler et al., 2008).

Mecanismo De Acción

Target of Action

1-(3-Bromopropyl)indoline, also known as 1-(3-bromopropyl)-2,3-dihydroindole or 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro-, is a derivative of isoindolines . Isoindolines are known to interact with the human D2 dopamine receptor . The D2 receptor plays a crucial role in the brain’s reward system and is involved in various neurological and psychiatric disorders .

Mode of Action

Isoindolines, from which it is derived, are known to interact with the main amino acid residues at the allosteric binding site of the d2 receptor . This interaction can modulate the receptor’s activity, leading to changes in neurotransmission .

Biochemical Pathways

Isoindolines, including 1-(3-Bromopropyl)indoline, are part of the tryptophan metabolism pathway . Tryptophan is an essential amino acid that can be metabolized into various bioactive compounds, including indoles . Indoles can further be converted into isoindolines through various enzymatic reactions .

Pharmacokinetics

Isoindolines have been evaluated for their affinity and some pharmacokinetic parameters . These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(3-Bromopropyl)indoline.

Result of Action

The result of 1-(3-Bromopropyl)indoline’s action on the D2 receptor could potentially influence various neurological processes. For instance, modulation of the D2 receptor has been associated with effects on mood, reward, and motor control . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These changes in gene expression can lead to significant alterations in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of action of 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and downstream cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific signaling pathways and enhancing cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and inflammation . Understanding the dosage-dependent effects of 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- is crucial for determining its therapeutic potential and safety profile.

Propiedades

IUPAC Name |

1-(3-bromopropyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCOOHTWUASKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the 1-(3-bromopropyl)indoline-2,3-dione molecule?

A1: The indoline ring system in 1-(3-bromopropyl)indoline-2,3-dione is essentially planar, with a root-mean-square deviation of 0.026 Å. [] The side chain containing the bromine atom adopts a trans–gauche conformation. This conformation is determined by the torsion angles N—C—C—C and C—C—C—Br, which are −177.5° and 68.1°, respectively. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)

![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)

![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)

![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)